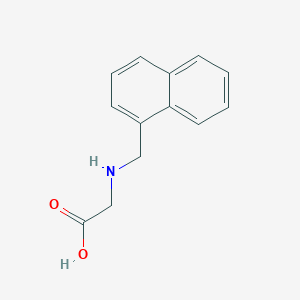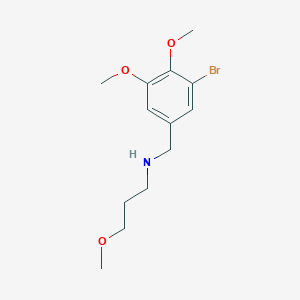![molecular formula C17H16N4O B268107 N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as PMPB, is a small molecule that has been extensively studied for its potential therapeutic applications. PMPB is a selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating cellular signaling pathways. In
作用机制
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a selective inhibitor of GRK2, which plays a critical role in regulating cellular signaling pathways. GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine inhibits GRK2 by binding to its active site, preventing it from phosphorylating and desensitizing GPCRs. This leads to prolonged activation of GPCRs and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine are primarily mediated through its inhibition of GRK2. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to increase the activity of GPCRs, leading to increased intracellular signaling and downstream physiological effects. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function, reduce cardiac hypertrophy, lower blood pressure, and improve glucose tolerance.
实验室实验的优点和局限性
One of the main advantages of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine for lab experiments is its high specificity and selectivity for GRK2. This allows researchers to study the effects of GRK2 inhibition on specific cellular signaling pathways and physiological processes. However, one limitation of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
未来方向
There are several future directions for research on N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of more potent and selective GRK2 inhibitors that can be used for therapeutic applications. Another area of interest is the study of the downstream signaling pathways that are affected by GRK2 inhibition, particularly in the context of different diseases. Finally, there is a need for further research on the safety and toxicity of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, particularly in the context of long-term use.
合成方法
The synthesis of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a multi-step process that includes the reaction of 3-pyridinylmethanol with 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 98%.
科学研究应用
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, hypertension, and diabetes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to lower blood pressure in hypertensive rats and improve glucose tolerance in diabetic mice.
属性
产品名称 |
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C17H16N4O/c1-4-14(11-19-13-15-5-2-7-18-12-15)10-16(6-1)22-17-20-8-3-9-21-17/h1-10,12,19H,11,13H2 |
InChI 键 |
AFKCXVOFVHJEPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
规范 SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
